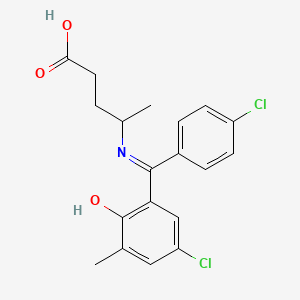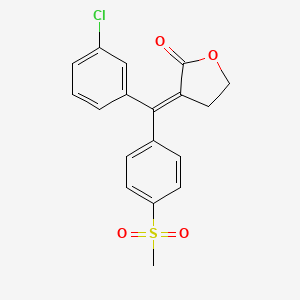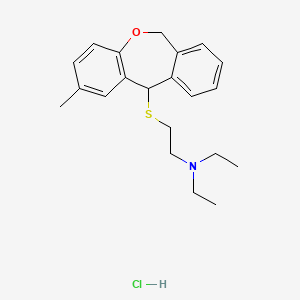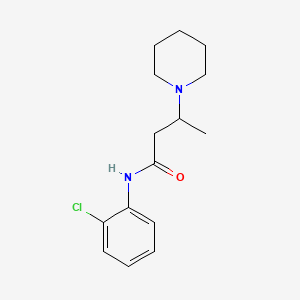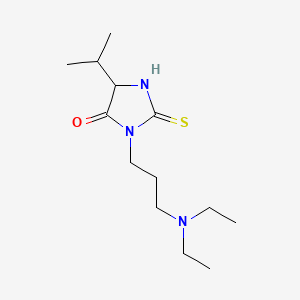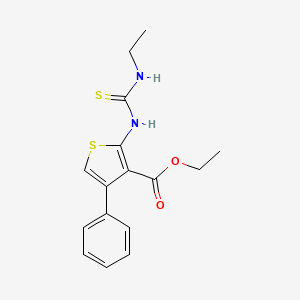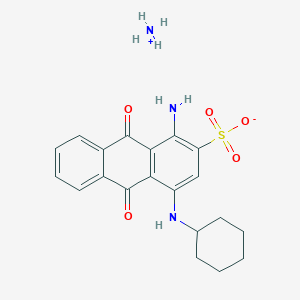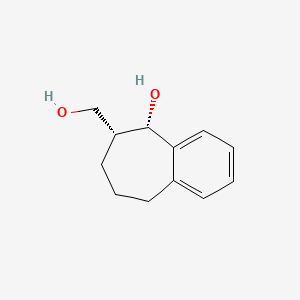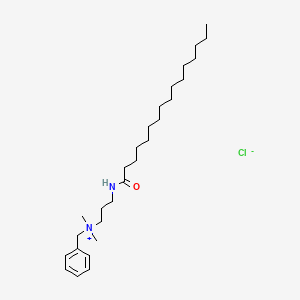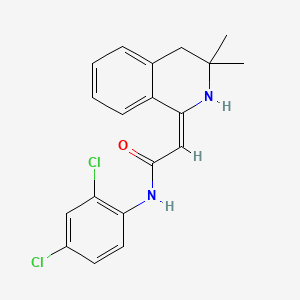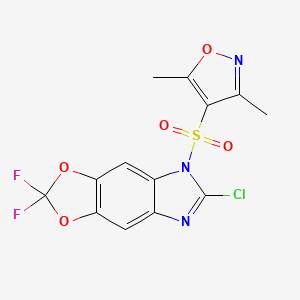
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated benzimidazole core, a difluorinated dioxolo ring, and a sulfonyl group attached to an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dioxolo ring and the chlorination step. The final steps involve the sulfonylation of the isoxazole ring and the introduction of the difluoro groups. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,2-difluoro-1,3-dioxolo(4,5-f)benzimidazole: Shares the benzimidazole and dioxolo core but lacks the sulfonyl and isoxazole groups.
3,5-Dimethyl-4-isoxazolyl sulfonyl chloride: Contains the isoxazole and sulfonyl groups but lacks the benzimidazole and dioxolo core.
Uniqueness
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both chlorinated and difluorinated groups, along with the sulfonylated isoxazole ring, sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
188027-78-3 |
|---|---|
Fórmula molecular |
C13H8ClF2N3O5S |
Peso molecular |
391.73 g/mol |
Nombre IUPAC |
6-chloro-7-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2,2-difluoro-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C13H8ClF2N3O5S/c1-5-11(6(2)24-18-5)25(20,21)19-8-4-10-9(22-13(15,16)23-10)3-7(8)17-12(19)14/h3-4H,1-2H3 |
Clave InChI |
ZHQZDQULYDJQBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)S(=O)(=O)N2C3=CC4=C(C=C3N=C2Cl)OC(O4)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


